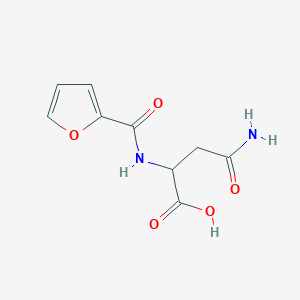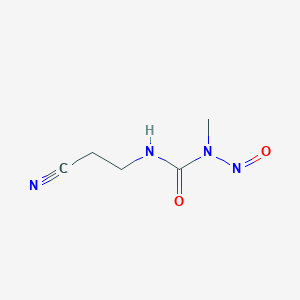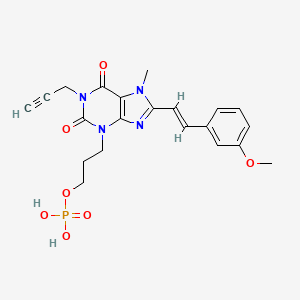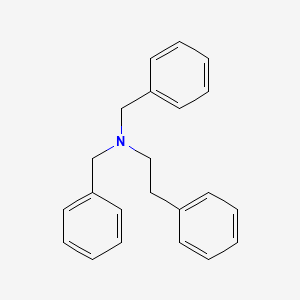
N,N-dibenzyl-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2-phenylethanamine is an organic compound with the molecular formula C22H23N It is a tertiary amine that contains two benzyl groups attached to the nitrogen atom and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dibenzyl-2-phenylethanamine can be synthesized through several methods. One common approach involves the reaction of benzyl halide with phenylethylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75°C. The reaction mixture is then extracted, dried, and purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzyl halide and phenylethylamine, with the reaction being catalyzed by a base. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibenzyl-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N,N-dibenzyl-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2-phenylethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters. The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-phenylethanamine: Similar structure but with only one benzyl group.
Phenethylamine: Lacks the benzyl groups and has different biological activities.
Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.
Uniqueness
N,N-dibenzyl-2-phenylethanamine is unique due to the presence of two benzyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5636-54-4 |
|---|---|
Formule moléculaire |
C22H23N |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-phenylethanamine |
InChI |
InChI=1S/C22H23N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,16-19H2 |
Clé InChI |
UQEIFYRRSNJVDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


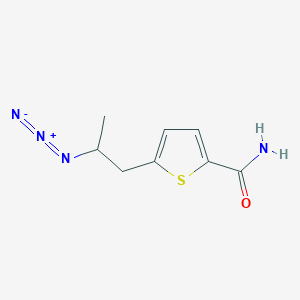
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
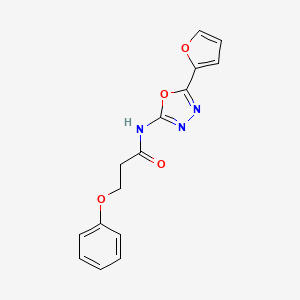
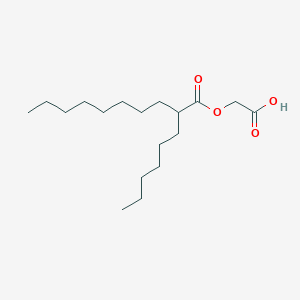
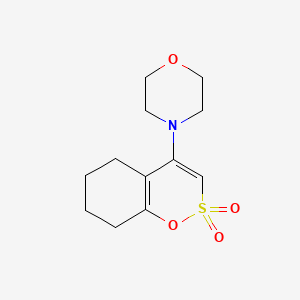
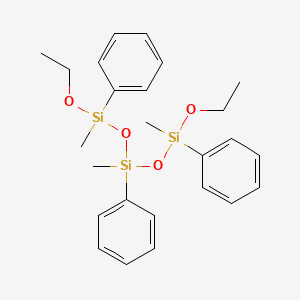
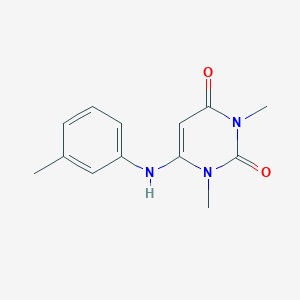
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
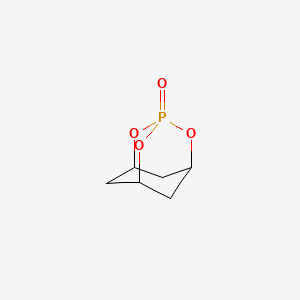
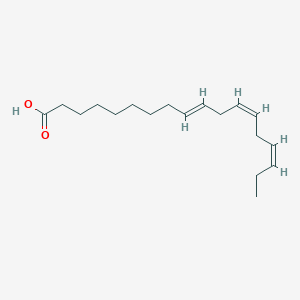
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
